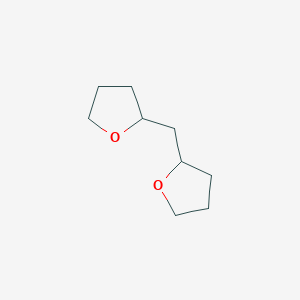

Bis(tetrahydrofuran-2-yl)methane

Description

Properties

CAS No. |

1793-97-1 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-(oxolan-2-ylmethyl)oxolane |

InChI |

InChI=1S/C9H16O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h8-9H,1-7H2 |

InChI Key |

NWHFKQUSCDFSRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CC2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(tetrahydrofuran-2-yl)methane typically involves the reaction of tetrahydrofurfuryl alcohol with a suitable intermediate, such as (tetrahydrofuran-2-yl)methyl methanesulfonate . This intermediate is prepared by reacting tetrahydrofurfuryl alcohol with methanesulfonyl chloride in the presence of a base. The final step involves the nucleophilic substitution of the methanesulfonate group by another molecule of tetrahydrofurfuryl alcohol, yielding this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Bis(tetrahydrofuran-2-yl)methane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert this compound into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can replace one or both tetrahydrofuran rings with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce more saturated hydrocarbons .

Scientific Research Applications

Bis(tetrahydrofuran-2-yl)methane has several applications in scientific research:

Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

Materials Science: The compound’s unique structure makes it useful in the development of new materials, such as polymers and resins.

Energy Storage:

Mechanism of Action

The mechanism by which bis(tetrahydrofuran-2-yl)methane exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In energy storage, its chelating properties enable it to stabilize cations, enhancing the performance of supercapacitors .

Comparison with Similar Compounds

Table 1: Key Features of Bis(tetrahydrofuran-2-yl)methane and Analogous Compounds

Key Observations:

Synthesis Efficiency :

- This compound and BTHFE both utilize methanesulfonate intermediates to enhance SN2 reactivity, avoiding elimination side products common with bromide leaving groups . This contrasts with earlier BTHFE syntheses that suffered from impurities.

- In contrast, bis-thienyl derivatives (e.g., 5g) require multi-step coupling reactions, often yielding colored solids with functional groups (e.g., nitro) that alter spectroscopic profiles .

Structural Impact on Properties: The methane bridge in this compound introduces stereoisomerism absent in BTHFE (ether linkage) or the urea derivative. Urea derivatives (e.g., 2m) exhibit hydrogen-bonding capabilities due to the urea moiety, likely enhancing solubility in polar solvents compared to the hydrocarbon-bridged compounds . Aromatic substituents in bis-thienyl/aryl methanes (e.g., 5g) confer distinct spectral signatures (e.g., IR absorption for nitro groups) and alter thermal stability .

Spectroscopic and Functional Comparisons

- NMR/HRMS Data: this compound’s stereoisomers would produce split NMR signals, as seen in BTHFE’s RR/SS/meso differentiation . The urea derivative 2m shows specific ¹H NMR shifts (e.g., δ 3.6–3.8 ppm for THF methylene groups) and a molecular ion at m/z 253.18 ([M + Na]⁺), providing a benchmark for methane-bridged analogs . Bis-thienyl compounds (e.g., 5g) display unique ¹³C NMR peaks for aromatic carbons (δ 120–160 ppm) and IR stretches for nitro groups (~1600 cm⁻¹), absent in non-aromatic analogs .

- Bis-thienyl/aryl methanes may serve as intermediates in materials science due to their aromatic stability and substituent versatility .

Q & A

Q. What are the common synthetic routes for Bis(tetrahydrofuran-2-yl)methane, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or coupling reactions involving tetrahydrofuran derivatives. For example, potassium tert-butoxide-mediated elimination of iodine from iodomethyl-tetrahydrofuran precursors (as in , step 25) can generate methylene intermediates, which may dimerize under controlled conditions. Solvent choice (e.g., pyridine or THF) and base strength significantly impact reaction efficiency. Optimization requires monitoring by TLC or HPLC, with yields typically ranging from 40–70% depending on steric and electronic factors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key for identifying stereochemistry and substituent environments. For example, tetrahydrofuran protons resonate between δ 1.6–4.0 ppm, while methylene bridges appear as singlet or multiplet peaks near δ 3.5–4.5 ppm (similar to ).

- HRMS : Confirms molecular formula (e.g., C11H18O2Na+ via ESI-HRMS).

- IR : Detects ether C-O stretches (~1120 cm⁻¹) and absence of unwanted functional groups .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C under inert gas (N2/Ar) to prevent oxidation. Avoid prolonged exposure to moisture, as tetrahydrofuran rings may hydrolyze under acidic/basic conditions. Use amber vials to minimize light-induced degradation .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways during this compound synthesis?

Competing dimerization vs. polymerization can arise from radical intermediates or Brønsted acid catalysis. Computational studies (e.g., DFT) help identify transition states favoring dimer formation. For example, steric hindrance at the methylene position may suppress polymerization, as seen in analogous furan systems ( ). Kinetic studies under varying temperatures and catalysts (e.g., Pd or Ru complexes) are recommended to elucidate pathways .

Q. How can this compound be utilized in supramolecular or materials chemistry?

Its rigid, oxygen-rich structure makes it a candidate for clathrate hydrate templates or polymer precursors. For instance, THF derivatives form stable hydrates with gases like CH4 or H2S under specific pressures ( ). Functionalization via epoxidation or crosslinking could enable applications in biodegradable polymers or drug delivery matrices .

Q. What analytical challenges arise in resolving enantiomers or diastereomers of this compound?

Chiral chromatography (e.g., Chiralpak® columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) may be required. Dynamic NMR can detect conformational exchange broadening in diastereomers. Contrast with , where urea derivatives showed distinct 13C shifts for stereoisomers .

Q. How do solvent polarity and additives affect the compound’s reactivity in catalytic systems?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF stabilizes Grignard-like intermediates ( ). Additives like crown ethers or ionic liquids can modulate reaction rates by coordinating to oxygen atoms in the tetrahydrofuran rings .

Methodological Considerations & Data Contradictions

Q. How can researchers address discrepancies in reported synthetic yields or spectral data?

Reproducibility issues often stem from trace moisture or impurities in starting materials. Rigorous drying (e.g., molecular sieves) and standardized NMR referencing (e.g., TMS in CDCl3) are essential. Cross-validate data with independent techniques (e.g., X-ray crystallography for absolute configuration) .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Molecular dynamics simulations (e.g., GROMACS) can model solvation effects, while Gaussian-based DFT calculates electronic properties (e.g., HOMO-LUMO gaps). highlights similar workflows for tetrahydrofuran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.